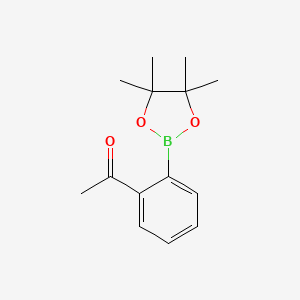

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a boronic ester derivative commonly used in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and an ethanone moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the reaction of 2-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Ligand: Triphenylphosphine (PPh3)

Base: Potassium carbonate (K2CO3)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization.

化学反应分析

Types of Reactions

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or ether.

Substitution: Aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst and a base (e.g., potassium phosphate, K3PO4).

Major Products

Oxidation: Phenol derivatives

Reduction: Alcohols

Substitution: Biaryl compounds

科学研究应用

Organic Synthesis

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is utilized in organic synthesis as a versatile intermediate. It can be employed in the following ways:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides or other boronic acids. This application is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : It can act as a reagent for the introduction of functional groups into aromatic systems, expanding the diversity of available compounds for further chemical transformations.

Material Science

The unique properties of this compound make it an attractive candidate for material applications:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content may improve thermal stability and chemical resistance.

- Nanomaterials : Research has indicated that boron-containing compounds can be used to synthesize nanoparticles with tailored properties for applications in catalysis and drug delivery.

Biological Applications

The potential biological applications of this compound are under investigation:

- Drug Development : The compound’s ability to modulate biological targets through its electrophilic nature positions it as a candidate for drug discovery efforts aimed at developing multi-target drugs.

- Imaging Probes : There are ongoing studies exploring the use of boron compounds in positron emission tomography (PET) imaging due to their favorable pharmacokinetics and ability to bind selectively to biological targets.

Case Study 1: Cross-Coupling Reactions

In a study focusing on the synthesis of novel pharmaceuticals, researchers successfully used this compound in a Suzuki-Miyaura coupling reaction. This reaction led to the formation of biologically active compounds with potential anti-cancer properties. The yield and purity of the products were significantly enhanced by optimizing reaction conditions such as temperature and catalyst choice.

Case Study 2: Polymer Applications

A recent investigation into the incorporation of this compound into polymer matrices demonstrated improved mechanical strength and thermal stability. The resultant materials exhibited enhanced performance in high-temperature applications compared to conventional polymers. This study highlights the compound's utility in developing advanced materials for industrial applications.

作用机制

The mechanism of action of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers the aryl group to the palladium complex.

Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.

相似化合物的比较

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is unique due to its combination of a boronic ester group and an ethanone moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides stability and reactivity, which are advantageous in both laboratory and industrial applications.

生物活性

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a compound featuring a boronate ester functionality that has garnered attention in various fields of chemical and biological research. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅BNO₂

- Molecular Weight : 227.08 g/mol

- CAS Number : 2009169-65-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boronate group. This group is known for its role in:

- Suzuki Coupling Reactions : Enabling the formation of carbon-carbon bonds which is crucial in organic synthesis.

- Aldol Reactions : Facilitating the formation of larger organic molecules.

These reactions can lead to the development of compounds with significant biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing boronate esters can exhibit anticancer activities. For example:

- A study demonstrated that derivatives of boronate esters could inhibit the growth of various cancer cell lines. The IC₅₀ values ranged from 3 to 18 μM across different cell lines, indicating potent activity against cancer cells .

Enzyme Inhibition

The compound has shown potential in inhibiting glycosidases which are important in carbohydrate metabolism. For instance:

- Research indicated that modifications in boronate structures could enhance inhibitory activity against α-glucosidases and β-glucosidases, with some derivatives displaying IC₅₀ values as low as 3 μM .

Study on Glycosidase Inhibition

In a laboratory experiment aimed at evaluating glycosidase inhibition:

- The compound was tested against various glycosidases with results showing moderate to strong inhibition. For instance, one derivative exhibited an IC₅₀ value of 18 μM against rat intestinal maltase .

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that:

- Compounds related to this compound showed significant cytotoxicity with a consistent pattern of inhibition across multiple cancer types . Specific derivatives were noted for their ability to induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10(16)11-8-6-7-9-12(11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUYXAZSJTZJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。